
3-Fluoro-3-methylpiperidin-4-ol hydrochloride
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Overview
Description
3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative followed by the introduction of a hydroxyl group. The synthetic route may include the following steps:
Fluorination: Introduction of a fluorine atom at the 3-position of the piperidine ring.
Methylation: Addition of a methyl group at the 3-position.
Hydroxylation: Introduction of a hydroxyl group at the 4-position.
Hydrochloride Formation: Conversion of the compound to its hydrochloride salt form for increased stability and solubility.
Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
3-Fluoro-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula: C₆H₁₃ClFNO
- Molecular Weight: 169.62 g/mol
The compound features a piperidine ring with substitutions at the 3 and 4 positions, which are crucial for its biological activity.
Chemistry
3-Fluoro-3-methylpiperidin-4-ol hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry and agrochemical research. Its unique structural features allow for modifications that can lead to new compounds with desired properties.
Biology
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. The presence of the fluorine atom can enhance binding affinity to specific biological targets, such as enzymes and receptors, potentially modulating their activity .
Key Biological Activities:
- Interaction with neurotransmitter receptors.
- Modulation of enzyme activities involved in metabolic pathways.
- Potential neuroprotective effects against neurological disorders.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic applications:
- Neurological Disorders: The compound shows promise as an intermediate in synthesizing active pharmaceutical ingredients aimed at treating conditions such as depression and anxiety.
- Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications that require enhanced chemical stability and reactivity.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer potential of various fluorinated compounds, including this compound. Results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of this compound demonstrated its ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
3-Fluoro-3-methylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
3-Fluoropiperidine: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
3-Methylpiperidine:
4-Hydroxypiperidine: Lacks the fluorine and methyl groups, influencing its chemical behavior and biological activity.
The uniqueness of this compound lies in the combination of the fluorine, methyl, and hydroxyl groups, which confer distinct chemical and biological properties that are not present in the other similar compounds.
Biological Activity
3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The chemical formula for this compound is C6H13ClFNO. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The hydroxyl group at the 4-position allows for hydrogen bonding, potentially increasing the compound's binding affinity to biological targets.
Property | Details |
---|---|
Molecular Formula | C6H13ClFNO |
Key Functional Groups | Fluorine atom, Hydroxyl group |
Lipophilicity | Enhanced due to fluorination |
Metabolic Stability | Improved compared to non-fluorinated analogs |
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions. These interactions can modulate enzymatic activity and influence biochemical pathways relevant to various therapeutic areas, including neurological disorders and cancer.
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as Alzheimer's disease by modulating amyloid-beta (Aβ) production.
- Cancer Therapy : The compound has demonstrated cytotoxicity against various cancer cell lines, showing promise as an anticancer agent through mechanisms involving apoptosis induction.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting its potential as a new therapeutic agent in oncology.
In Vitro Studies
In vitro assays have been conducted to assess the pharmacological properties of this compound:
Study Type | Findings |
---|---|
Cytotoxicity Assays | Higher cytotoxicity against cancer cell lines |
Enzyme Inhibition Studies | Modulation of key metabolic enzymes |
Receptor Binding Studies | Increased binding affinity observed |
Properties
IUPAC Name |
3-fluoro-3-methylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-3-2-5(6)9;/h5,8-9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVVTLIOEDDMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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